2-Chloro-1,3-propanediol

Toxicology Occupational Safety In Vivo Models

2-Chloro-1,3-propanediol (2-MCPD, also known as glycerol β-chlorohydrin) is a chlorinated diol with the molecular formula C3H7ClO2. It is a colorless to pale yellow, hygroscopic liquid widely utilized as a chemical intermediate in organic synthesis.

Molecular Formula C3H7ClO2
Molecular Weight 110.54 g/mol
CAS No. 497-04-1
Cat. No. B029967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3-propanediol
CAS497-04-1
Synonyms2-MCPD
2-MCPD dipalmitate
2-monochloropropanediol
2-monochloropropanediol dipalmitate
Molecular FormulaC3H7ClO2
Molecular Weight110.54 g/mol
Structural Identifiers
SMILESC(C(CO)Cl)O
InChIInChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2
InChIKeyDYPJJAAKPQKWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,3-propanediol (2-MCPD) CAS 497-04-1: A Strategic Procurement Guide to This Asymmetric Diol Intermediate


2-Chloro-1,3-propanediol (2-MCPD, also known as glycerol β-chlorohydrin) is a chlorinated diol with the molecular formula C3H7ClO2. It is a colorless to pale yellow, hygroscopic liquid widely utilized as a chemical intermediate in organic synthesis . The compound features a secondary chlorine atom flanked by two primary hydroxyl groups. This unique structural arrangement—specifically the C2 chlorine substitution rather than terminal C1 or C3 substitution—differentiates its reactivity, stability, and safety profile from its more common isomer 3-chloro-1,2-propanediol (3-MCPD) [1]. While both compounds are observed as heat-induced food contaminants, 2-MCPD serves as a valuable industrial building block for the synthesis of glycidol, polyesters, and plasticizers, and as a critical analytical reference standard for contaminant monitoring in food safety .

2-Chloro-1,3-propanediol Procurement: Why 3-MCPD or 1,3-Dichloro-2-propanol Cannot Be Interchanged


Despite being isomers or close analogs, 3-chloro-1,2-propanediol (3-MCPD) and 1,3-dichloro-2-propanol (DC2P) are not suitable substitutes for 2-MCPD in industrial synthesis or analytical workflows. Substitution fails due to three fundamental differences: (1) Reactivity and Selectivity: The position of the chlorine atom (C2 in 2-MCPD vs. C1 in 3-MCPD) dictates divergent cyclization pathways and nucleophilic substitution outcomes [1]. 2-MCPD is uniquely suited for the high-yield, high-selectivity synthesis of glycidol, a valuable epoxide, in a way that 3-MCPD is not [2]. (2) Stability Profile: 2-MCPD exhibits markedly different stability under alkaline conditions and thermal stress compared to 3-MCPD, which directly impacts its behavior in reaction mixtures and its persistence as a process contaminant [3]. (3) Toxicological Differentiation: While often grouped as 'chloropropanols,' 2-MCPD has been shown to be approximately 20-fold less toxic than its isomer 3-MCPD in certain in vivo models, a critical distinction for occupational safety and risk assessment [4]. Generic substitution risks synthetic failure, inaccurate analytical quantification, and unanticipated hazard profiles.

2-Chloro-1,3-propanediol Quantitative Differentiation Data: Verified Performance Advantages Over 3-MCPD and DC2P


Acute In Vivo Toxicity: 2-Chloro-1,3-propanediol is ~20-Fold Less Toxic Than 3-MCPD and DC2P

In a comparative in vivo toxicity study using Drosophila melanogaster larvae, 2-chloro-1,3-propanediol (2CPD) exhibited substantially lower acute toxicity than its structural analogs. While all three compounds tested were non-genotoxic in the wing spot test, their lethal toxicity profiles diverged significantly. The study reported that 2CPD was approximately 20 times less toxic than 1,3-dichloro-2-propanol (DC2P) and 3-chloro-1,2-propanediol (3CPD) in 48-hour larval feeding experiments [1].

Toxicology Occupational Safety In Vivo Models Risk Assessment

Thermal and Alkaline Stability: 2-Chloro-1,3-propanediol is 10-Fold More Stable Than 3-MCPD

A comparative kinetics study on the degradation of glycerol monochlorohydrins revealed that 2-chloro-1,3-propanediol possesses markedly superior chemical stability compared to its isomer. Under alkaline conditions (pH 8-9) at temperatures of 65°C and 85°C, 2-MCPD was found to be approximately ten times more stable than 3-MCPD [1]. This intrinsic stability dictates its persistence in processed food matrices and influences its behavior in synthetic reactions requiring basic conditions.

Stability Kinetics Process Chemistry Degradation Hydrolyzed Vegetable Protein

Synthetic Utility: 2-Chloro-1,3-propanediol Converts to Glycidol with 90% Yield and 99% Selectivity

2-Chloro-1,3-propanediol (β-MCH) serves as a highly efficient precursor for glycidol synthesis, a pathway not equivalently accessible from 3-MCPD. A process intensification study demonstrated that β-MCH can be converted to glycidol with an excellent yield of 90% and a remarkable selectivity of 99% using an alcoholic potassium hydroxide solution at room temperature for only 30 minutes [1]. This high selectivity is a direct consequence of the C2 chlorine position enabling facile intramolecular epoxide formation.

Green Chemistry Epoxide Synthesis Process Intensification Waste Valorization

Reaction Pathway Selectivity: Chlorination of Glycerol Favors 2-MCPD Formation Under Certain Conditions

The chlorination of glycerol can proceed via distinct pathways to yield either 2-chloro-1,3-propanediol (2-MCPD) or 3-chloro-1,2-propanediol (3-MCPD). Mechanistic analysis indicates that in the presence of certain electrophilic chlorinating agents, the formation of a primary carbocation away from the hydroxyl group leads to nucleophilic attack that preferentially yields 2-MCPD as an intermediate rather than 3-MCPD [1]. This selectivity is rooted in the stabilization of the transition state. Furthermore, in subsequent chlorination steps, 2-MCPD does not readily undergo further reaction to form 2,3-dichloro-1-propanol, resulting in its temporary accumulation in reaction mixtures [2]. This distinct reactivity profile is not observed with 3-MCPD, which can further react to form 1,3-dichloro-2-propanol.

Reaction Mechanism Chlorohydrin Synthesis Nucleophilic Substitution Process Control

Analytical Methodology: 2-Chloro-1,3-propanediol and 3-MCPD Share Equivalent Linear Ranges in GC-MS Analysis

In the context of food contaminant analysis, the development of robust analytical methods is critical. An improved national standard method for determining chloropropanol esters in edible vegetable oils established that 2-chloro-1,3-propanediol and 3-chloro-1,2-propanediol exhibited the same linear ranges in their respective standard curves. At a low concentration level, both analytes had a linear range of 30-200 μg·kg⁻¹, and at a high concentration level, both had a linear range of 300-3,200 μg·kg⁻¹. Crucially, both compounds shared the same detection limit of 10 μg·kg⁻¹ [1].

Analytical Chemistry Food Safety GC-MS Method Validation

Purity Specifications: Commercially Available 2-Chloro-1,3-propanediol Typically Offered at ≥98% (GC) Purity

For research and industrial applications, 2-chloro-1,3-propanediol is routinely available from major chemical suppliers with a certified purity of ≥98.0% as determined by gas chromatography (GC). This high purity grade is consistent across vendors offering the compound as an analytical standard [1]. The material is typically provided as a colorless to pale yellow liquid, with identity confirmed by ¹H-NMR. Storage conditions are generally specified as 2-8°C or -20°C for long-term stability, with handling precautions for hygroscopicity and toxicity .

Chemical Purity Analytical Standard Procurement Specifications Quality Control

2-Chloro-1,3-propanediol (2-MCPD) Application Scenarios: Where This Compound Outperforms Alternatives


High-Yield Glycidol Synthesis via Waste Valorization

2-Chloro-1,3-propanediol is the optimal starting material for the synthesis of glycidol from epichlorohydrin production waste streams. This process achieves a 90% yield and 99% selectivity to glycidol at room temperature in just 30 minutes using alcoholic KOH [1]. The alternative isomer, 3-MCPD, cannot undergo this direct, high-yield epoxide formation. This application is ideal for industrial facilities aiming to convert a by-product into a high-value chemical while minimizing energy input and waste, aligning with green chemistry and circular economy principles.

Certified Reference Material for Food Safety Contaminant Analysis

As a heat-induced contaminant in refined vegetable oils and processed foods, accurate quantification of 2-MCPD is a regulatory and quality control priority. The compound is supplied as an analytical standard with certified purity ≥98% (GC) . Its well-defined linear range (30-3,200 μg·kg⁻¹) and low detection limit (10 μg·kg⁻¹) in validated GC-MS methods make it an essential procurement item for food testing laboratories [2]. Its deuterated analog (2-MCPD-d5) is also widely used as an internal standard to correct for matrix effects, ensuring precise and reliable data in complex sample analyses [3].

Synthesis of Specialty Polyesters and Plasticizers

2-Chloro-1,3-propanediol serves as a key monomeric building block for the synthesis of chlorinated polyesters and plasticizers . Its dual primary hydroxyl groups allow for step-growth polymerization, while the secondary chlorine atom introduces a functional handle for further derivatization or modifies the final polymer properties such as flame retardancy and flexibility. The superior thermal and alkaline stability of 2-MCPD compared to 3-MCPD [4] ensures the monomer remains intact under harsher polymerization conditions, leading to more predictable polymer architectures and consistent material performance.

Occupational Safety and Toxicological Risk Assessment Studies

For studies comparing the hazard profiles of chloropropanols, 2-MCPD represents a critical test article due to its distinct toxicological profile. Direct comparative in vivo data shows that 2-MCPD is approximately 20-fold less acutely toxic than both 3-MCPD and 1,3-dichloro-2-propanol (DC2P) in Drosophila models [5]. This quantitative safety differentiation is crucial for developing accurate occupational exposure limits, conducting risk assessments for chemical manufacturing processes, and understanding the relative contribution of different isomers to the overall toxicity of complex mixtures.

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